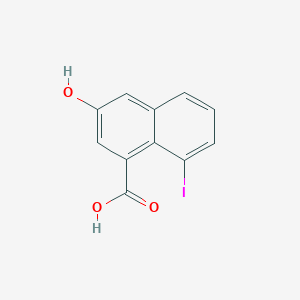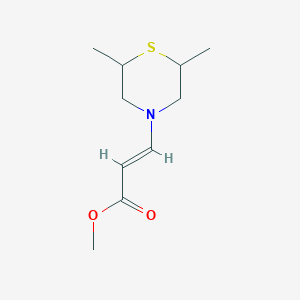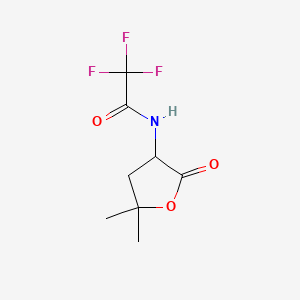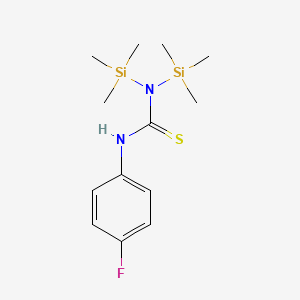
1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea is a chemical compound that features a unique combination of trimethylsilyl groups and a fluorophenyl group attached to a thiourea core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea typically involves the reaction of 4-fluoroaniline with trimethylsilyl isothiocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for 1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives or reduced to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents or nucleophiles. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives where the trimethylsilyl groups are replaced by other functional groups.
Oxidation: Products include sulfonyl derivatives.
Reduction: Products include thiol derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of new materials with unique properties.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The fluor
Propiedades
Número CAS |
71457-03-9 |
|---|---|
Fórmula molecular |
C13H23FN2SSi2 |
Peso molecular |
314.57 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C13H23FN2SSi2/c1-18(2,3)16(19(4,5)6)13(17)15-12-9-7-11(14)8-10-12/h7-10H,1-6H3,(H,15,17) |
Clave InChI |
WYFCTKCAPBBZEW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(C(=S)NC1=CC=C(C=C1)F)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


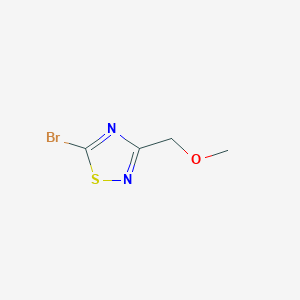
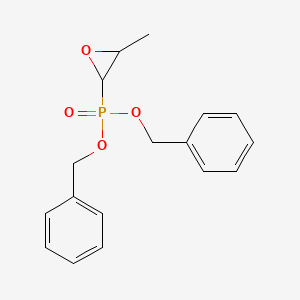
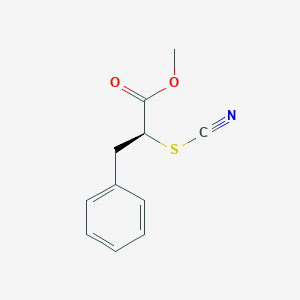
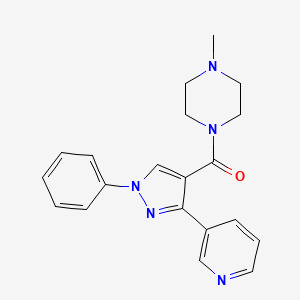
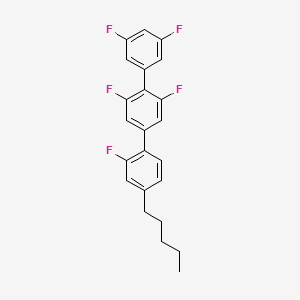
![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)
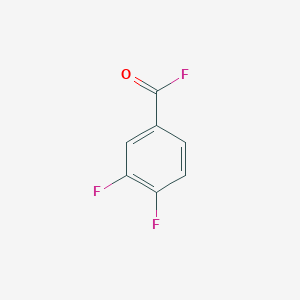
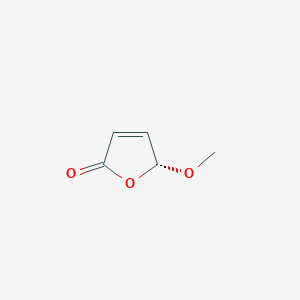
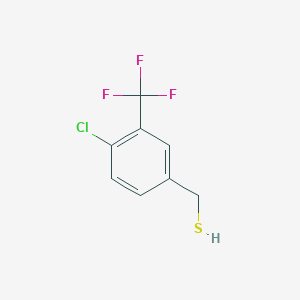
![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
